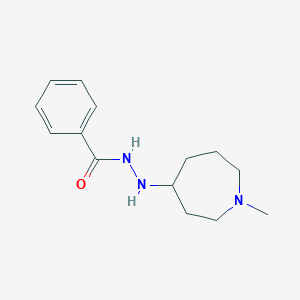

N'-(1-Methylazepan-4-yl)benzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(1-methylazepan-4-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCSHXABAVJCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110406-94-5 | |

| Record name | 1-Benzoyl-2-(1-methylhexahydro-1H-azepin-4-yl)diazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110406945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl] diazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZOYL-2-(1-METHYLHEXAHYDRO-1H-AZEPIN-4-YL)DIAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4157Q0DP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N'-(1-Methylazepan-4-yl)benzohydrazide synthesis pathway

An In-depth Technical Guide to the Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide

Executive Summary

This compound is a significant chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutical agents, including the antiallergy drug Azelastine.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in drug development and organic chemistry. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from precursor synthesis to the core coupling reaction and final product characterization. The featured methodology is a robust two-step sequence involving the initial synthesis of benzoic hydrazide followed by a strategic reductive amination with 1-methylazepan-4-one. This approach is selected for its efficiency, high yield, and the relative stability of its intermediates.

Strategic Approach: Retrosynthetic Analysis

A logical deconstruction of the target molecule, this compound, reveals a clear synthetic strategy. The core bond connecting the benzoyl and azepane moieties is a hydrazide linkage. This bond can be formed through the reaction of a carbonyl group with a hydrazine derivative. Specifically, this points to a reductive amination pathway, a powerful and widely used method in amine synthesis.[3] The key disconnection is made across the N-N bond of the substituted hydrazine, identifying two primary precursors: Benzoic Hydrazide and 1-Methylazepan-4-one .

Caption: Retrosynthetic analysis of the target compound.

Precursor Synthesis and Sourcing

Synthesis of Benzoic Hydrazide

Benzoic hydrazide is a foundational precursor that can be reliably synthesized in the laboratory. The most common and efficient method involves the hydrazinolysis of a benzoic acid ester, typically methyl benzoate, with hydrazine hydrate.[4] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism Insight: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling methanol as a leaving group to form the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[4][5]

Experimental Protocol: Synthesis of Benzoic Hydrazide

-

Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add methyl benzoate (1.0 eq) and methanol (as a solvent).

-

Reagent Addition: Add hydrazine hydrate (85% solution, ~1.2 eq) to the flask.[5]

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, benzoic hydrazide, will often precipitate as a white solid.[4]

-

Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove any unreacted hydrazine hydrate.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol-water mixture to yield pure benzoic hydrazide as white crystals.

Sourcing of 1-Methylazepan-4-one

1-Methylazepan-4-one (CAS No: 1859-33-2) is a cyclic ketone that forms the second key part of the final molecule.[6][7] While its synthesis is documented, it is often more practical for laboratory-scale preparations to source this precursor commercially as its hydrochloride salt (CAS No: 19869-42-2).[][9][10]

Critical Consideration: Prior to use, the hydrochloride salt must be neutralized to the free base. This is typically achieved by dissolving the salt in water and adding a suitable base (e.g., sodium carbonate or sodium hydroxide) until the solution is alkaline. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate, dried, and the solvent evaporated to yield the pure ketone. It is crucial to verify the purity of the obtained ketone by NMR or GC-MS before proceeding.

Core Synthesis: Reductive Amination

The central transformation in this synthesis is the coupling of benzoic hydrazide and 1-methylazepan-4-one. This proceeds via a reductive amination, which occurs in two distinct stages within a single pot: the formation of a hydrazone intermediate, followed by its immediate reduction to the final product.[3][11]

Mechanism Insight:

-

Step 1 (Condensation): Benzoic hydrazide acts as a nucleophile, attacking the carbonyl carbon of 1-methylazepan-4-one. This is followed by dehydration to form an N-acylhydrazone intermediate. This step is typically catalyzed by a weak acid.

-

Step 2 (Reduction): A selective reducing agent is used to reduce the C=N double bond of the hydrazone to a single bond, yielding the final this compound.[3] The choice of reducing agent is critical; it must be capable of reducing the imine-like hydrazone without affecting the amide carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation due to its mildness and high selectivity for imines over ketones.[12]

Caption: Overall synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a round-bottomed flask with 1-methylazepan-4-one (1.0 eq), benzoic hydrazide (1.05 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]

-

Condensation: Add a catalytic amount of acetic acid to facilitate the formation of the hydrazone intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 20-30 minutes. Be cautious as the reaction may be exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion using TLC or LC-MS.

-

Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Product Characterization

The identity and purity of the final compound must be confirmed through standard analytical techniques.

-

NMR Spectroscopy: ¹H NMR spectroscopy should confirm the presence of all expected protons, including signals for the aromatic protons of the benzoyl group, the N-methyl group on the azepane ring, and the protons of the azepane ring itself.[13] ¹³C NMR will show a characteristic signal for the amide carbonyl carbon in the range of 165-170 ppm, along with signals for the aromatic and aliphatic carbons.[13]

-

Mass Spectrometry: The molecular weight of the compound is 247.34 g/mol .[1][14] Mass spectrometry (e.g., ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 248.17.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹) and the C=O stretch of the amide group (around 1640-1660 cm⁻¹).

Data Summary

The following table presents expected outcomes for the described synthetic pathway.

| Step | Reactants | Product | Typical Yield | Purity (Post-Purification) |

| 1. Hydrazinolysis | Methyl Benzoate, Hydrazine Hydrate | Benzoic Hydrazide | 85-95% | >98% |

| 2. Reductive Amination | Benzoic Hydrazide, 1-Methylazepan-4-one | This compound | 70-85% | >99% (by HPLC) |

Conclusion

The synthesis of this compound is efficiently achieved through a well-established, two-part strategy. The initial preparation of benzoic hydrazide via hydrazinolysis of an ester provides a stable and reliable precursor. The subsequent core reaction, a one-pot reductive amination with 1-methylazepan-4-one using a mild reducing agent like sodium triacetoxyborohydride, offers high selectivity and good yields. This technical guide provides a robust and logical framework for the successful laboratory-scale synthesis of this valuable pharmaceutical intermediate.

References

-

Cobalt-Catalyzed Enantioselective Reductive Amination of Ketones with Hydrazides . Organic Letters. Available at: [Link]

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives . Egyptian Journal of Chemistry. Available at: [Link]

-

Synthesis of benzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide . Molbase. Available at: [Link]

-

Cobalt-Catalyzed Enantioselective Reductive Amination of Ketones with Hydrazides . ACS Publications. Available at: [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor . PubMed Central (PMC). Available at: [Link]

- Benzoic acid hydrazide derivatives and compositions. Google Patents.

-

N'-(1-Methylazepan-4-yl)benzohydrazine-d5 . Pharmaffiliates. Available at: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives . Biointerface Research in Applied Chemistry. Available at: [Link]

-

Reductive amination . Wikipedia. Available at: [Link]

-

Reductive Amination . Chemistry LibreTexts. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

-

1-Methylazepan-4-one . LookChem. Available at: [Link]

-

Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs . ResearchGate. Available at: [Link]

-

This compound | CAS:110406-94-5 . Ark Pharma Scientific Limited. Available at: [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity . PubMed Central (PMC). Available at: [Link]

-

1-methylazepan-4-one Hydrochloride . PubChem. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents . The Pharma Innovation Journal. Available at: [Link]

-

Synthesis of Biological Active N'-(1-(4-Hydroxycumarinyl)Ethylidene) Benzohydrazides . Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives . MDPI. Available at: [Link]

-

Synthesis of 2,5-Diaryloxadiazinones . Organic Syntheses. Available at: [Link]

Sources

- 1. This compound , 95+% , 110406-94-5 - CookeChem [cookechem.com]

- 2. echemi.com [echemi.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. US3466327A - Benzoic acid hydrazide derivatives and compositions - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methylazepan-4-one hydrochloride | 19869-42-2 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. This compound | 110406-94-5 | Benchchem [benchchem.com]

- 14. This compound | CAS:110406-94-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N'-(1-Methylazepan-4-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(1-Methylazepan-4-yl)benzohydrazide is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the second-generation antihistamine and anti-inflammatory agent, Azelastine.[1][2] While extensive research has elucidated the pharmacological profile of Azelastine, its precursor, this compound, remains largely uncharacterized in terms of its own biological activity and mechanism of action. This technical guide addresses this knowledge gap by presenting a hypothesized mechanism of action for this compound, grounded in its structural relationship to Azelastine and the known bioactivities of the benzohydrazide scaffold. We further provide a comprehensive roadmap for the experimental validation of this proposed mechanism, empowering researchers to explore the therapeutic potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

This compound (CAS No. 110406-94-5) is a molecule of significant interest in medicinal chemistry.[1] Its structure uniquely combines a flexible seven-membered azepane ring with a pharmacologically versatile benzohydrazide moiety. To date, its primary role has been documented as a crucial building block in the synthesis of Azelastine, a potent H1-receptor antagonist with a multi-faceted anti-inflammatory profile.[3][4] However, to confine the scientific narrative of this compound to its role as a mere precursor would be to overlook its potential intrinsic biological activities. The benzohydrazide class of compounds is well-documented for a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide, therefore, ventures into the uncharted territory of its inherent mechanism of action.

A Hypothesized Mechanism of Action: Insights from a Progeny

In the absence of direct experimental evidence, a plausible mechanism of action for this compound can be postulated by dissecting its structural components and its lineage to Azelastine. We hypothesize a dual-action mechanism centered on histamine H1 receptor antagonism and modulation of inflammatory pathways.

Primary Postulate: Histamine H1 Receptor Antagonism

Azelastine's principal mechanism of action is its potent and selective antagonism of the histamine H1 receptor.[5][6][7] This action is responsible for its efficacy in mitigating the symptoms of allergic rhinitis and conjunctivitis. Given that this compound constitutes a significant portion of the Azelastine structure, it is reasonable to hypothesize that it may also possess an affinity for the H1 receptor, albeit likely with a different potency. The N-methylazepane group, a key feature for receptor interaction in many compounds, is present in the intermediate. We propose that this compound acts as a competitive antagonist at the H1 receptor, preventing histamine binding and subsequent downstream signaling that leads to allergic symptoms.

Caption: Hypothesized competitive antagonism of the histamine H1 receptor by this compound.

Secondary Postulate: Modulation of Inflammatory Pathways

Azelastine exhibits a broader anti-inflammatory profile beyond simple H1 antagonism, including the stabilization of mast cells and the inhibition of various inflammatory mediators like leukotrienes and cytokines.[4][5][8] The benzohydrazide scaffold is known to be a privileged structure in the development of anti-inflammatory agents. Therefore, we propose that this compound may also exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or by interfering with the NF-κB signaling pathway.

A Roadmap for Experimental Validation

The following experimental workflows are designed to systematically investigate and validate the hypothesized mechanism of action of this compound.

Caption: A structured workflow for the experimental validation of the hypothesized mechanism of action.

In Vitro Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubate the cell membranes with a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) in the absence and presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value from the competition binding curve and determine the Ki using the Cheng-Prusoff equation.

-

-

Rationale: This assay will provide quantitative data on the direct interaction of the compound with the hypothesized primary target.

-

Objective: To assess the ability of this compound to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.

-

Methodology:

-

Culture a suitable mast cell line (e.g., RBL-2H3 cells).

-

Sensitize the cells with anti-DNP IgE overnight.

-

Pre-incubate the sensitized cells with varying concentrations of this compound.

-

Induce degranulation by challenging the cells with DNP-HSA.

-

Measure the release of β-hexosaminidase (a marker for degranulation) into the supernatant using a colorimetric assay.

-

Optionally, measure histamine release using an ELISA kit.

-

-

Rationale: This functional assay will evaluate the compound's potential to modulate a key event in the allergic inflammatory cascade.

In Silico Modeling

-

Objective: To predict the binding mode and affinity of this compound to the histamine H1 receptor and key inflammatory enzymes.

-

Methodology:

-

Obtain the crystal structures of the human histamine H1 receptor (e.g., PDB ID: 3RZE) and inflammatory targets like COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

-

Prepare the protein structures by adding hydrogens, assigning charges, and minimizing energy.

-

Generate a 3D conformer of this compound and optimize its geometry.

-

Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and estimate the binding energy.

-

-

Rationale: In silico docking can provide valuable structural insights into the potential interactions between the compound and its targets, guiding further experimental design.

Quantitative Data on Related Benzohydrazide Derivatives

While specific quantitative data for this compound is not publicly available, the following table summarizes the reported biological activities of other benzohydrazide derivatives to provide a contextual framework for its potential potency.

| Derivative | Biological Activity | Potency (IC50/MIC) | Reference |

| 2-amino-4-chlorobenzohydrazide | Paraoxonase 1 (PON1) Inhibition | KI = 38.75 ± 12.21 μM | [9] |

| (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide | Anti-prostate Cancer | - | [10] |

| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides | Antimicrobial | - | - |

| 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides | Anticancer (HCT 116) | IC50 = 1.88 ± 0.03 µM | - |

Conclusion and Future Directions

This compound stands at a fascinating intersection of synthetic chemistry and pharmacology. While its role as a precursor to Azelastine is well-established, its intrinsic biological activity remains a compelling area for future investigation. The hypothesized dual mechanism of H1 receptor antagonism and anti-inflammatory modulation presented in this guide provides a robust framework for initiating such studies. The detailed experimental protocols offer a clear path forward for researchers to not only validate this hypothesis but also to potentially uncover novel therapeutic applications for this compound. The exploration of such well-characterized synthetic intermediates represents a promising and resource-efficient strategy in the ongoing quest for new and effective therapeutic agents.

References

-

Azelastine. Drug Central. [Link]

-

What is the mechanism of action for azelastine?. Dr.Oracle. [Link]

-

Azelastine. Wikipedia. [Link]

-

What is the mechanism of action (MOA) of azelastine hydrochloride?. Dr.Oracle. [Link]

-

Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. PMC - PubMed Central. [Link]

-

Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

-

Efficacy and safety of azelastine nasal spray for the treatment of allergic rhinitis. PubMed. [Link]

-

Azelastine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Biological evaluation and in silico study of benzohydrazide derivatives as paraoxonase 1 inhibitors. ResearchGate. [Link]

-

Biological evaluation and in silico study of benzohydrazide derivatives as paraoxonase 1 inhibitors. PubMed. [Link]

-

SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research. [Link]

-

Corrigendum: Design, Synthesis, and Biological Evaluation of (E)-N'-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents. NIH. [Link]

Sources

- 1. This compound | 110406-94-5 | Benchchem [benchchem.com]

- 2. This compound , 95+% , 110406-94-5 - CookeChem [cookechem.com]

- 3. Azelastine - Wikipedia [en.wikipedia.org]

- 4. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Efficacy and safety of azelastine nasal spray for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological evaluation and in silico study of benzohydrazide derivatives as paraoxonase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Corrigendum: Design, Synthesis, and Biological Evaluation of (E)-N'-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

<

Abstract

Benzohydrazide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will delve into their significant roles as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of benzohydrazide derivatives in their discovery pipelines.

Introduction: The Chemical Versatility and Biological Significance of the Benzohydrazide Scaffold

The benzohydrazide core, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), serves as a crucial pharmacophore in a multitude of biologically active compounds.[1][4] Its ability to form stable Schiff bases through condensation with various aldehydes and ketones allows for the generation of diverse chemical libraries with a wide range of pharmacological properties.[2] This inherent synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes the benzohydrazide scaffold a cornerstone in modern drug discovery.[1][5] These derivatives have shown promise as anticonvulsant, antioxidant, anti-inflammatory, antimalarial, antimicrobial, antimycobacterial, and antitumoral agents.[5]

Antimicrobial Activity: A Renewed Approach to Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[2] Benzohydrazide derivatives have demonstrated considerable potential in this arena, exhibiting activity against a range of bacterial and fungal strains.[1][2]

Mechanism of Action

The antimicrobial efficacy of benzohydrazide derivatives is often attributed to the azomethine group (-C=N-) formed in their Schiff base derivatives. This functional group is believed to interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes and disruption of cell wall synthesis.

Synthesis and Evaluation of Antimicrobial Benzohydrazide Derivatives

A common synthetic route involves the condensation of a substituted benzohydrazide with an aromatic aldehyde.[2][6] The choice of substituents on both the benzohydrazide and aldehyde moieties plays a crucial role in modulating the antimicrobial activity.

Experimental Protocol: Synthesis of a Novel Benzohydrazide Schiff Base [2][6][7]

This protocol outlines the synthesis of a chalcone-like benzohydrazide derivative, a class of compounds that has shown promising antibacterial properties.[6]

-

Preparation of the Benzohydrazide Intermediate: React an aromatic ester, such as methyl salicylate (from wintergreen oil), with hydrazine monohydrate to form the corresponding hydrazide (e.g., salicyl hydrazide).[6] This reaction is typically carried out by stirring the reactants at room temperature.[6]

-

Preparation of the Aldehyde Component: An appropriately substituted aldehyde, such as 5-bromovanillin, can be used. The introduction of a halogen, like bromine, can enhance the biological activity.[6]

-

Condensation Reaction: The synthesized benzohydrazide (e.g., salicyl hydrazide) is then reacted with the aldehyde (e.g., 5-bromovanillin) in a suitable solvent like methanol.[6][7] The reaction mixture is stirred at room temperature for several hours.[6][7]

-

Work-up and Purification: The resulting precipitate, the benzohydrazide Schiff base derivative, is filtered, washed with a solvent like petroleum ether, and dried.[2][7] Further purification can be achieved by recrystallization from a solvent such as ethanol.[2][7]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2][6][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method) [9][10][11]

This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

-

Prepare Mueller-Hinton Agar Plates: Allow the plates to reach room temperature and ensure the surface is dry.[9]

-

Prepare Bacterial Inoculum: Select 3-5 isolated colonies from a fresh (18-24 hour) culture and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] This must be done within 15 minutes of inoculating the plate.[9]

-

Inoculate the Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[11] Streak the swab across the entire surface of the agar plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[9][11] Finally, swab the rim of the agar.[9]

-

Apply Antimicrobial Disks: Aseptically place paper disks impregnated with the synthesized benzohydrazide derivatives onto the inoculated agar surface.[9] Ensure the disks are at least 24 mm apart.[9] Gently press each disk to ensure complete contact with the agar.[9]

-

Incubation: Invert the plates and incubate at 37°C for 16-20 hours.[2][12]

-

Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[10][11] The size of the zone is indicative of the antimicrobial activity.

Anticancer Activity: Targeting Key Pathways in Oncology

Benzohydrazide derivatives have garnered significant attention for their potent anticancer activities against various cancer cell lines.[1][13] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[13]

Mechanism of Action: EGFR Kinase Inhibition

A prominent mechanism of anticancer activity for some benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[13][14] Overexpression or abnormal activation of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[13] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been shown to be potent EGFR inhibitors.[13][14]

Signaling Pathway Diagram: EGFR Inhibition by Benzohydrazide Derivatives

Caption: EGFR signaling pathway and its inhibition by benzohydrazide derivatives.

Synthesis and Evaluation of Anticancer Benzohydrazide Derivatives

The synthesis of anticancer benzohydrazide derivatives often involves the incorporation of specific heterocyclic moieties, such as dihydropyrazole, which can enhance their binding to target enzymes like EGFR.[13]

Experimental Protocol: Synthesis of Benzohydrazide-Dihydropyrazole Hybrids [13]

-

Synthesis of Chalcones: Substituted acetophenones are reacted with naphthaldehyde in ethanol at room temperature to yield diverse substituted chalcones.[13]

-

Synthesis of the Benzohydrazide Moiety: Methyl 4-hydrazinylbenzoate is synthesized from 4-hydrazinylbenzoic acid in methanol.[13]

-

Cyclization Reaction: The synthesized chalcones are then cyclized with methyl 4-hydrazinylbenzoate in refluxing ethanol to produce the final benzohydrazide derivatives containing dihydropyrazole moieties.[13]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [13][15][16][17][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/mL) and incubate for 24 hours.[13][17]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzohydrazide derivatives for a specified period (e.g., 72 hours).[17]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours.[15][17] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[15]

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Benzohydrazide Derivatives

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) | EGFR Inhibition IC50 (µM) |

| H20 | 0.46 | 0.29 | 0.15 | 0.21 | 0.08 |

| Erlotinib (Control) | 0.03 |

Data adapted from a study on benzohydrazide derivatives containing dihydropyrazoles.[13][14]

Enzyme Inhibition: A Broad Therapeutic Scope

Beyond their antimicrobial and anticancer properties, benzohydrazide derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes.[19] Their inhibition has therapeutic applications in conditions like glaucoma and hypertension.[19] Several benzohydrazide derivatives have been shown to be effective inhibitors of human CA isozymes I and II.[19]

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease.[20] Novel 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both AChE and BChE, with some compounds showing activity comparable to the drug rivastigmine.[20][21]

Urease Inhibition

Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori.[3] N'-benzylidene-4-tert-butylbenzohydrazide derivatives have shown potent in vitro urease inhibitory activity.[3]

Experimental Workflow: Enzyme Inhibition Assay

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biodiamed.gr [biodiamed.gr]

- 12. apec.org [apec.org]

- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ro.uow.edu.au [ro.uow.edu.au]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. benthamdirect.com [benthamdirect.com]

- 20. mdpi.com [mdpi.com]

- 21. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prototypical Framework for the Characterization of N'-(1-Methylazepan-4-yl)benzohydrazide: Solubility and Stability

A Note on a Novel Compound: The subject of this guide, N'-(1-Methylazepan-4-yl)benzohydrazide, is a novel chemical entity with limited to no data available in the public domain. Therefore, this document serves as a prototypical framework, outlining the essential studies and methodologies that would be employed to characterize its solubility and stability. The protocols and data presented are based on established principles for analogous benzohydrazide derivatives and serve as a predictive guide for researchers and drug development professionals.

Introduction

This compound is a hydrazide derivative incorporating a benzoyl group and a substituted azepane ring. The hydrazide functional group is a key structural motif in many pharmacologically active compounds, known for its ability to form hydrogen bonds and coordinate with metal ions. However, the hydrazide moiety can also be susceptible to hydrolysis and oxidation, making a thorough understanding of its stability a critical aspect of preclinical development. The azepane ring, a seven-membered saturated heterocycle, introduces a degree of conformational flexibility and basicity (due to the tertiary amine) that will significantly influence the molecule's physicochemical properties, including its solubility and stability profile.

This guide provides a comprehensive overview of the experimental workflows required to establish a robust solubility and stability profile for this compound, a crucial step in its journey from a promising hit to a viable drug candidate.

Part 1: Solubility Profiling

A compound's solubility is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to low absorption and erratic in vivo exposure, while insufficient solubility in organic solvents can complicate formulation and manufacturing processes. The following sections detail a multi-faceted approach to thoroughly characterizing the solubility of this compound.

Aqueous Solubility (pH-Dependent)

The presence of the basic nitrogen in the azepane ring suggests that the aqueous solubility of this compound will be highly dependent on pH. Understanding this relationship is fundamental for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic various sections of the GI tract.

-

Equilibration: Add an excess of this compound to each buffer in separate vials. The excess solid ensures that a saturated solution is achieved.

-

Incubation: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH of each buffer to generate the pH-solubility profile.

The compound is expected to exhibit higher solubility at lower pH values where the azepane nitrogen is protonated, forming a more soluble salt. As the pH increases towards and beyond the pKa of the tertiary amine, the compound will transition to its less soluble free base form.

Table 1: Predicted pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Predicted Solubility (µg/mL) | Predicted Form |

| 1.2 | > 1000 | Predominantly Salt |

| 4.5 | 500 - 1000 | Mixture |

| 6.8 | 50 - 100 | Predominantly Free Base |

| 7.4 | < 50 | Predominantly Free Base |

Biorelevant Media Solubility

To better predict in vivo performance, solubility should also be assessed in biorelevant media that simulate the composition of intestinal fluids.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): This medium contains bile salts and phospholipids at concentrations representative of the fasted state.

-

Fed State Simulated Intestinal Fluid (FeSSIF): This medium has higher concentrations of bile salts and phospholipids, mimicking the fed state.

The experimental protocol is similar to the aqueous solubility determination, with the substitution of buffers for FaSSIF and FeSSIF media. These studies can reveal potential for food effects on drug absorption.

Organic and Co-Solvent Solubility

Solubility data in various organic solvents and co-solvent systems is essential for developing oral liquid formulations, parenteral formulations, and for designing purification and manufacturing processes.

-

Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities, such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

-

Equilibration & Quantification: Follow the same general procedure as for aqueous solubility to determine the saturation solubility in each solvent system.

Table 2: Predicted Solubility in Common Pharmaceutical Solvents at 25°C

| Solvent | Predicted Solubility (mg/mL) | Rationale |

| Water | < 0.1 (at pH 7.4) | Low intrinsic solubility of the free base. |

| Ethanol | 10 - 20 | Moderate polarity, hydrogen bond accepting/donating ability. |

| Propylene Glycol | 20 - 50 | Good hydrogen bonding capabilities. |

| PEG 400 | > 50 | Excellent solubilizing agent for many organic molecules. |

| DMSO | > 100 | High polarity, aprotic solvent, excellent for dissolving a wide range of compounds. |

Part 2: Stability Assessment

A comprehensive stability assessment is non-negotiable in drug development. It identifies potential degradation pathways, informs storage conditions, and determines the shelf-life of both the drug substance and the final drug product. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter. This helps to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.

Caption: Workflow for forced degradation studies.

The primary site of instability in this compound is predicted to be the hydrazide bond.

-

Hydrolysis: Under both acidic and basic conditions, the amide bond of the hydrazide is susceptible to cleavage, which would yield benzoic acid and 1-methylazepan-4-ylhydrazine. This is often the most significant degradation pathway for hydrazide-containing drugs.

-

Oxidation: The hydrazide moiety can be oxidized, potentially leading to the formation of a diimide intermediate that could undergo further reactions. The tertiary amine in the azepane ring could also be susceptible to oxidation, forming an N-oxide.

Caption: Predicted primary degradation pathways.

Long-Term Stability Studies (ICH Q1A)

Following forced degradation, long-term stability studies are performed under controlled storage conditions to evaluate the thermal stability of the drug substance and its compatibility with excipients in a formulated product.

-

Storage Conditions: Store aliquots of the drug substance at various ICH-recommended conditions. For a substance intended for storage at room temperature, this would typically include:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to assess for:

-

Assay: The amount of remaining active ingredient.

-

Purity: The levels of any degradation products.

-

Appearance: Any changes in physical form, color, or odor.

-

Table 3: Representative Accelerated Stability Data (40°C / 75% RH)

| Time (Months) | Assay (% of Initial) | Total Impurities (%) | Key Degradant (Hydrolysis Product, %) | Appearance |

| 0 | 100.0 | 0.05 | Not Detected | White Crystalline Solid |

| 1 | 99.5 | 0.15 | 0.10 | No Change |

| 3 | 98.8 | 0.45 | 0.38 | No Change |

| 6 | 97.2 | 1.10 | 0.95 | Slight Yellowing |

Conclusion

This guide outlines a foundational strategy for the comprehensive characterization of the solubility and stability of this compound. The proposed experimental workflows, from pH-dependent solubility profiling to ICH-compliant stability studies, are designed to generate the critical data package required for informed decision-making in the drug development process. While the hydrazide moiety presents a potential liability, a thorough understanding of its degradation pathways and the factors that influence them will enable the development of stable formulations and appropriate storage conditions, ultimately maximizing the therapeutic potential of this novel compound.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]

- Albini, A., & Fasani, E. (Eds.). (1998). Drugs: photochemistry and photostability. Royal Society of Chemistry.

-

FDA. (2018). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration, CDER, CBER. [Link]

A Comprehensive Spectroscopic and Synthetic Guide to N'-(1-Methylazepan-4-yl)benzohydrazide

This technical guide provides an in-depth analysis of the spectroscopic and synthetic characteristics of N'-(1-Methylazepan-4-yl)benzohydrazide, a significant pharmaceutical intermediate. Known in pharmacopeial contexts as Azelastine EP Impurity B, a thorough understanding of its molecular structure and synthesis is critical for researchers, scientists, and professionals in drug development and quality control.[1][2] This document offers full editorial control over its structure to best elucidate the scientific narrative, grounded in established principles and field-proven insights.

Introduction: The Significance of a Pharmaceutical Intermediate

This compound (CAS No. 110406-94-5) is a heterocyclic compound with a molecular formula of C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol .[2] Its primary relevance in the pharmaceutical industry is as a known impurity and synthetic precursor in the manufacturing of Azelastine, a potent antihistamine.[1][2] The study of such intermediates is paramount for optimizing synthetic pathways, enhancing yield, and ensuring the purity and safety of the final active pharmaceutical ingredient (API).[3] This guide will provide a detailed examination of the analytical techniques used to characterize this molecule and a robust protocol for its synthesis.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of this compound.

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. While specific chemical shifts can vary slightly based on the solvent and instrument frequency, the following assignments are characteristic of the compound's structure.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Benzoyl) | ~7.93 | Multiplet | Protons on the phenyl ring, deshielded by the carbonyl group. |

| Amide NH | Variable | Broad Singlet | Chemical shift is concentration and temperature dependent. |

| Hydrazide NH | Variable | Broad Singlet | Chemical shift is concentration and temperature dependent. |

| Azepane Ring CH (adjacent to N) | ~2.5 - 2.8 | Multiplet | Protons on the carbons alpha to the ring nitrogen. |

| Azepane Ring CH (at position 4) | ~3.0 - 3.4 | Multiplet | The proton on the carbon bearing the hydrazide group. |

| Azepane Ring CH₂ | ~1.6 - 2.2 | Multiplets | The remaining methylene protons of the azepane ring. |

| N-Methyl Protons | ~3.2 | Singlet | The three equivalent protons of the methyl group on the azepane nitrogen. |

Note: The above data is representative. Detailed spectra with coupling constants are typically provided in the Certificate of Analysis from commercial suppliers.[2]

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | ~165 - 170 | The deshielded carbon of the amide group. |

| Aromatic Carbons (Benzoyl) | ~127 - 135 | Multiple signals corresponding to the carbons of the phenyl ring. |

| Azepane Ring C-4 | ~55 - 65 | The carbon atom attached to the hydrazide nitrogen. |

| Azepane Ring Carbons (adjacent to N) | ~50 - 60 | The carbon atoms alpha to the ring nitrogen. |

| Azepane Ring Carbons | ~25 - 40 | The remaining methylene carbons of the azepane ring. |

| N-Methyl Carbon | ~45 - 50 | The carbon of the methyl group attached to the azepane nitrogen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the following key absorption bands:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | ~3300 - 3400 | Medium | Amide and Hydrazide N-H bonds. |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium | C-H bonds of the phenyl ring. |

| C-H Stretch (Aliphatic) | ~2800 - 3000 | Medium-Strong | C-H bonds of the azepane ring and N-methyl group. |

| C=O Stretch (Amide I) | ~1670 - 1700 | Strong | Carbonyl group of the benzohydrazide moiety. |

| N-H Bend (Amide II) | ~1510 - 1550 | Medium | N-H bending of the amide. |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium | Carbon-carbon bonds within the phenyl ring. |

The presence of a strong absorption in the 1670-1700 cm⁻¹ range is a definitive indicator of the carbonyl group, a key feature of the molecule's structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

-

Molecular Ion: In positive ion mode, this compound typically exhibits a protonated molecular ion peak ([M+H]⁺) at an m/z of approximately 247.34, confirming its molecular weight.

-

Fragmentation Pattern: While a detailed fragmentation analysis would require high-resolution tandem mass spectrometry, the primary fragmentation pathways would involve the cleavage of the bonds within the hydrazide linkage and the azepane ring. A key fragmentation would be the loss of the benzoyl group, leading to a significant fragment ion.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from commercially available materials. The following protocol is based on established synthetic routes for related compounds and information disclosed in the patent literature.[4]

Step 1: Formation of the Acylhydrazone Intermediate

This step involves the condensation reaction between 1-methylhexahydro-4H-azepinone hydrochloride and benzoylhydrazine.

-

Materials:

-

1-Methylhexahydro-4H-azepinone hydrochloride

-

Benzoylhydrazine

-

Methanol (or other suitable alcohol)

-

Glacial Acetic Acid (catalyst)

-

-

Procedure:

-

To a solution of 1-methylhexahydro-4H-azepinone hydrochloride in methanol, add an equimolar amount of benzoylhydrazine.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the acylhydrazone product will precipitate from the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

-

Step 2: Reduction of the Acylhydrazone

The acylhydrazone intermediate is then reduced to yield the final product, this compound.

-

Materials:

-

Acylhydrazone from Step 1

-

Potassium borohydride (KBH₄)

-

Methanol or Ethanol

-

Water

-

-

Procedure:

-

Suspend the acylhydrazone in methanol or ethanol.

-

Carefully add potassium borohydride to the mixture in portions. The reaction is exothermic.

-

Add a small amount of water, which acts as a catalyst for the reduction.[4]

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Conclusion: A Foundation for Further Research

This guide has provided a comprehensive overview of the spectroscopic characterization and a detailed synthetic protocol for this compound. The presented data and methodologies offer a solid foundation for researchers and scientists involved in the synthesis, analysis, and quality control of Azelastine and related pharmaceutical compounds. The self-validating nature of the combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of this important intermediate.

References

- SynZeal. (n.d.). Azelastine EP Impurity B | 117078-69-0.

- Allmpus. (n.d.). Azelastine EP Impurity B | Azelastine USP RC B.

- SynThink Research Chemicals. (n.d.). Azelastine EP Impurities and USP Related Compounds. Retrieved from SynThink Research Chemicals website.

- Sigma-Aldrich. (n.d.). Azelastine impurity B European Pharmacopoeia (EP) Reference Standard.

- Google Patents. (2017). CN107305199A - Two components and the method about material in separation determination azelastine hydrochloride fluticasone propionate compound nasal spray.

- LookChem. (n.d.). 1-Methylazepan-4-one.

- Axios Research. (n.d.). Azelastine EP Impurity B - CAS - 110406-94-5.

- Benchchem. (n.d.). This compound | 110406-94-5.

- Google Patents. (2022). CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.

Sources

N'-(1-Methylazepan-4-yl)benzohydrazide: A Technical Guide for Pharmaceutical Development

Introduction: The Strategic Importance of N'-(1-Methylazepan-4-yl)benzohydrazide

This compound stands as a critical pharmaceutical intermediate, a molecular scaffold of significant interest in contemporary drug discovery and development.[1] Its structure, a strategic amalgamation of a benzohydrazide moiety and a substituted azepane ring, provides a versatile platform for the synthesis of a variety of pharmacologically active agents. This guide offers an in-depth technical exploration of this compound, from its fundamental chemical properties to its synthesis and application, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

The benzohydrazide core is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The hydrazide functional group (-CONHNH2) is a key building block in medicinal chemistry, enabling the facile generation of diverse compound libraries.[3][4] Concurrently, the seven-membered azepane ring system is a prominent feature in many centrally active pharmaceuticals.[5] Its conformational flexibility and lipophilicity can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][5] The strategic combination of these two motifs in this compound makes it a precursor of considerable value, notably as an intermediate in the synthesis of the antihistamine drug, Azelastine.[6][7]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110406-94-5 | [1][8] |

| Molecular Formula | C14H21N3O | [7][8] |

| Molecular Weight | 247.34 g/mol | [1][8] |

| Predicted Boiling Point | 345.6 ± 42.0 °C | [9][10] |

| Predicted Density | 1.11 ± 0.1 g/cm3 | [9][10] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the strategic formation of the hydrazide bond and the construction or functionalization of the azepane ring. Understanding the underlying mechanisms is paramount for process optimization and impurity control.

Core Synthetic Strategy: Hydrazide Formation

The cornerstone of the synthesis is the formation of the hydrazide linkage. A prevalent and effective method involves the condensation reaction between a carboxylic acid derivative, such as an ester or acid chloride, and a hydrazine derivative.[1] A common two-step approach is the esterification of a benzoic acid followed by hydrazinolysis.[1]

Step 1: Esterification Benzoic acid is converted to a more reactive ester, typically a methyl or ethyl ester, under acidic conditions. This enhances the electrophilicity of the carbonyl carbon.

Step 2: Hydrazinolysis The resulting benzoate ester is then reacted with a substituted hydrazine, in this case, 4-hydrazinyl-1-methylazepane. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide bond and the elimination of an alcohol.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative procedure for the synthesis of this compound. Note: This is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.

Materials:

-

Methyl benzoate

-

Hydrazine hydrate

-

1-Methyl-4-piperidone

-

Solvents (e.g., ethanol, methanol)

-

Acid or base catalysts as required

Procedure:

-

Synthesis of 4-Hydrazinyl-1-methylazepane: This precursor is typically synthesized from 1-methyl-4-piperidone through a series of reactions, potentially including reductive amination with hydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl benzoate in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add 4-hydrazinyl-1-methylazepane to the solution. The molar ratio of the reactants should be carefully controlled, typically with a slight excess of the hydrazine derivative.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 8 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent to yield this compound.

Spectroscopic Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key signals to expect include those for the aromatic protons of the benzoyl group, the protons on the azepane ring, and the N-methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the hydrazide group, typically in the range of δ 165–170 ppm.[1] Signals corresponding to the aromatic and azepane ring carbons will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound (247.34 g/mol ).[1][8] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Isotopic Labeling for Mechanistic and Metabolic Studies

The synthesis of isotopically labeled analogs, such as N'-(1-Methylazepan-4-yl)benzohydrazine-d5, is a powerful tool for elucidating reaction mechanisms and metabolic pathways.[1][6] The deuterium-labeled compound can be traced in biological systems using mass spectrometry, providing invaluable data for ADME (absorption, distribution, metabolism, and excretion) studies.[1]

Caption: Workflow for ADME studies using isotopically labeled intermediates.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

Precursor to Azelastine

As previously mentioned, this compound is a known impurity and likely intermediate in the synthesis of Azelastine, a potent second-generation histamine H1 antagonist used for the treatment of allergic rhinitis and conjunctivitis.[7][10][11] The azepane ring is a key structural feature of Azelastine.[1]

Scaffold for Novel Drug Candidates

The benzohydrazide scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of analogs with diverse biological activities.[1] The hydrazide moiety can be readily reacted with various aldehydes and ketones to form N'-substituted derivatives, or it can serve as a synthon for the construction of various heterocyclic ring systems such as oxadiazoles, pyrazoles, and triazoles.[3][12] This chemical tractability makes this compound an attractive starting point for lead optimization campaigns in various therapeutic areas, particularly in the development of novel CNS-active agents where the azepane motif is prevalent.[5][13][14]

Conclusion

This compound is a pharmaceutical intermediate of considerable strategic importance. Its unique molecular architecture, combining the pharmacologically privileged benzohydrazide and azepane moieties, provides a robust platform for the synthesis of a diverse range of bioactive compounds. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for its effective utilization in drug discovery and development programs. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the full potential of this valuable chemical entity.

References

-

Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. [Link][3][4]

-

Wisdomlib. (2025). Hydrazide: Significance and symbolism. Wisdomlib. [Link][12]

-

Pharmaffiliates. Chemical Name : N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Pharmaffiliates. [Link][6]

-

(2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 568-589. [Link][5][15]

-

Mali, S. N., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Applied Sciences, 11(21), 10373. [Link][16]

-

Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. [Link][4]

-

(2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][13]

-

Mali, S. N. (2023). (PDF) Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. [Link][17]

-

(2025). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry. [Link][14]

-

(2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][15]

-

ResearchGate. Commercially available drugs contain azepine derivatives. ResearchGate. [Link][18]

-

(2017). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 22(7), 1097. [Link][19]

-

PubChem. 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide. PubChem. [Link][20]

-

The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. [Link][2]

-

Organic Syntheses. Synthesis of 2,5-Diaryloxadiazinones. Organic Syntheses. [Link][21]

Sources

- 1. This compound | 110406-94-5 | Benchchem [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound - CAS:110406-94-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. 110406-94-5|this compound|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. This compound , 95+% , 110406-94-5 - CookeChem [cookechem.com]

- 11. N-(1-Methylazepan-4-yl)benzohydrazide Archives - Acanthus Research [acanthusresearch.com]

- 12. wisdomlib.org [wisdomlib.org]

- 13. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide | C15H23N3O | CID 55248832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: In Vitro Assay Protocols for Characterizing N'-(1-Methylazepan-4-yl)benzohydrazide as a Potential Amine Oxidase Inhibitor

Audience: Researchers, scientists, and drug development professionals in pharmacology and oncology.

Introduction

N'-(1-Methylazepan-4-yl)benzohydrazide (CAS No. 110406-94-5) is a heterocyclic compound recognized primarily as a key intermediate in the synthesis of pharmaceutical agents such as the antihistamine Azelastine.[1][2] However, its core chemical structure, featuring a benzohydrazide scaffold, is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The structural similarity of the hydrazide moiety to known inhibitors of flavin-dependent amine oxidases provides a strong rationale for investigating this compound as a potential modulator of this enzyme class. This family includes two critical therapeutic targets:

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic regulator that removes methyl groups from histone H3, primarily at lysine 4 (H3K4).[5] LSD1 is overexpressed in numerous cancers, and its inhibition is a validated therapeutic strategy. Many classical amine oxidase inhibitors, such as tranylcypromine, are potent LSD1 inhibitors.[6]

-

Monoamine Oxidases A and B (MAO-A/B): Mitochondrial enzymes crucial for the catabolism of neurotransmitters like serotonin and dopamine.[7][8] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[7][9]

This application note provides detailed, field-proven protocols for the in vitro characterization of this compound. We present two primary assays designed to determine its inhibitory potency and selectivity against LSD1 and the MAO isoforms, enabling a comprehensive preliminary assessment of its therapeutic potential.

Part 1: Characterization of LSD1 Inhibition using a Peroxidase-Coupled Fluorometric Assay

Principle of the Assay

This assay quantifies LSD1 activity by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂). The enzymatic demethylation of a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate by LSD1 produces H₂O₂.[5] In a coupled reaction, horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize a non-fluorescent probe (such as 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP) into the highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to LSD1 activity.[10] Screening for inhibitors involves measuring the reduction in this signal in the presence of the test compound.

Caption: Principle of the coupled enzymatic assay for LSD1 inhibition.

Experimental Protocol: IC₅₀ Determination

1. Materials and Reagents

-

Enzyme: Recombinant Human LSD1 (e.g., Cayman Chemical, Cat. No. 10011233)

-

Substrate: H3 (1-21)K4me2 peptide (e.g., AnaSpec, Cat. No. AS-61895)

-

Detection: HRP, ADHP (or commercial kit like Cayman's LSD1 Inhibitor Screening Assay Kit, Cat. No. 700120[10])

-

Test Compound: this compound (MW: 247.34 g/mol )

-

Positive Control: Tranylcypromine (TCP) or OG-668[6]

-

Buffer: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Plate: Solid black, flat-bottom 96-well microplate

2. Reagent Preparation

-

Test Compound Stock (10 mM): Dissolve 2.47 mg of this compound in 1 mL of 100% DMSO.

-

Serial Dilutions: Perform a serial dilution of the test compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 10 mM to 100 nM). The final assay concentration will be 100-fold lower.

-

Enzyme Working Solution (2x): Dilute LSD1 enzyme in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (optimization required, typically in the low nM range).

-

Substrate/Detection Mix (2x): Prepare a mix in Assay Buffer containing the H3K4me2 peptide, HRP, and ADHP at 2x their final desired concentrations.

3. Assay Procedure

-

Compound Plating: Add 1 µL of each serially diluted compound (and DMSO for controls) to the wells of the 96-well plate.

-

Controls Setup:

-

100% Activity Control (Negative): 1 µL DMSO.

-

0% Activity Control (Background): 1 µL DMSO (add Assay Buffer instead of enzyme later).

-

Positive Control: 1 µL of a known inhibitor (e.g., TCP) at a concentration >10x its IC₅₀.

-

-

Enzyme Addition: Add 50 µL of the 2x Enzyme Working Solution to all wells except the 0% Activity Control wells. Add 50 µL of Assay Buffer to the 0% Activity Control wells.

-

Pre-incubation: Tap the plate gently to mix. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the 2x Substrate/Detection Mix to all wells. The final volume is 100 µL.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Read the fluorescence using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[10]

4. Data Analysis

-

Correct for Background: Subtract the average fluorescence of the 0% Activity Control from all other wells.

-

Calculate Percent Inhibition: % Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100

-

Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model in software like GraphPad Prism to determine the IC₅₀ value.

| Parameter | Example Value | Description |

| Test Compound | This compound | The compound under investigation. |

| Concentration Range | 100 µM - 1 nM | Final concentrations in the assay. |

| Positive Control | Tranylcypromine | IC₅₀ ~ 5.6 µM[11] |

| Z'-Factor | > 0.5 | A measure of assay quality and robustness. |